molecular formula C12H26O5Si B1220607 (3-Glycidyloxypropyl)triethoxysilane CAS No. 2602-34-8

(3-Glycidyloxypropyl)triethoxysilane

Cat. No. B1220607
CAS RN: 2602-34-8
M. Wt: 278.42 g/mol
InChI Key: JXUKBNICSRJFAP-UHFFFAOYSA-N
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Description

(3-Glycidyloxypropyl)triethoxysilane (GPTMS) is a bifunctional organosilane with three methoxy groups on one side and an epoxy ring on the other. The methoxy groups bind well with glass substrates creating a 3D matrix. The epoxy group is reactive with amides, alcohols, thiols, and acids . It is used in the production of carbon steel and its pre-treatment favors the dry and wet adhesion of epoxy coating .


Synthesis Analysis

Hybrid organic−inorganic materials have been obtained by cohydrolysis of (3-glycidoxypropyl)trimethoxysilane (GPTMS) and tetraethyl orthosilicate (TEOS) in acidic conditions. Boron trifluoride diethyl etherate (BF 3 OEt 2) has been used to catalyze the epoxide polymerization .


Molecular Structure Analysis

The molecular formula of (3-Glycidyloxypropyl)triethoxysilane is C12H26O5Si. The InChI string is InChI=1S/C12H26O5Si/c1-4-15-18 (16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3 and the Canonical SMILES string is CCO [Si] (CCCOCC1CO1) (OCC)OCC .


Chemical Reactions Analysis

The epoxy group in (3-Glycidyloxypropyl)triethoxysilane is reactive with amides, alcohols, thiols, and acids .


Physical And Chemical Properties Analysis

The refractive index of (3-Glycidyloxypropyl)triethoxysilane is 1.427 and its density is 1.004 g/mL at 20 °C .

Scientific Research Applications

Synthesis of Polymer Nanocomposite Membranes

“(3-Glycidyloxypropyl)triethoxysilane” (GPTES) can be used as a reagent in the synthesis of polymer nanocomposite membranes for direct methanol fuel cells (DMFCs) . These membranes are crucial for the operation of DMFCs, which are promising energy conversion devices.

Biofunctionalization of Metal-Oxide Surfaces

GPTES can be used to synthesize azido terminated poly(ethylene glycol) silane that can be self-assembled on a metal-oxide surface . This facilitates the orthogonal biofunctionalization, a process that allows for the modification of surfaces with biological molecules, enhancing their interaction with biological systems .

Formation of Epoxy-Silica Nanocomposites

GPTES plays a significant role in the formation of epoxy-silica nanocomposites . The aggregation processes change significantly during the formation of sols of silica nanoparticles (SP) by using GPTES in the presence and absence of an epoxy oligomer in the system .

Synthesis of Epoxy-Functionalized Silsesquioxane Nanoparticles

GPTES can be used as a precursor to prepare epoxy-functionalized silsesquioxane nanoparticles . These nanoparticles have a reactive surface that can be used for one-step and high-density protein immobilization .

Preparation of Water-Repellent, Self-Cleaning Coatings

GPTES can also be used to prepare water-repellent, self-cleaning coatings . These coatings can be applied to various surfaces to enhance their durability and functionality.

Production of Carbon Steel

GPTES is used in the production of carbon steel . Its pre-treatment favors the dry and wet adhesion of epoxy coating, which is crucial for the protection and longevity of the steel .

Safety And Hazards

(3-Glycidyloxypropyl)triethoxysilane may cause irritation to the respiratory tract. Overexposure may cause cough, headache, and nausea. It may cause skin irritation and serious eye irritation. It may be harmful if swallowed .

Future Directions

(3-Glycidyloxypropyl)triethoxysilane can be used as a reagent in the synthesis of polymer nanocomposite membranes for direct methanol fuel cells (DMFCs). It can also be used as a precursor to prepare water-repellent, self-cleaning coatings .

properties

IUPAC Name

triethoxy-[3-(oxiran-2-ylmethoxy)propyl]silane
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H26O5Si/c1-4-15-18(16-5-2,17-6-3)9-7-8-13-10-12-11-14-12/h12H,4-11H2,1-3H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

JXUKBNICSRJFAP-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCO[Si](CCCOCC1CO1)(OCC)OCC
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H26O5Si
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Related CAS

223645-72-5
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-, homopolymer
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URL https://commonchemistry.cas.org/detail?cas_rn=223645-72-5
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.

DSSTOX Substance ID

DTXSID90862997
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
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Molecular Weight

278.42 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Physical Description

Liquid
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
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Product Name

(3-Glycidyloxypropyl)triethoxysilane

CAS RN

2602-34-8
Record name γ-Glycidoxypropyltriethoxysilane
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=2602-34-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name gamma-Glycidoxypropyltriethoxysilane
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Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
Source EPA Chemicals under the TSCA
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Description EPA Chemicals under the Toxic Substances Control Act (TSCA) collection contains information on chemicals and their regulations under TSCA, including non-confidential content from the TSCA Chemical Substance Inventory and Chemical Data Reporting.
Record name Oxirane, 2-[[3-(triethoxysilyl)propoxy]methyl]-
Source EPA DSSTox
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name [3-(2,3-epoxypropoxy)propyl]triethoxysilane
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Record name (3-GLYCIDYLOXYPROPYL)TRIETHOXYSILANE
Source FDA Global Substance Registration System (GSRS)
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Synthesis routes and methods

Procedure details

140 g (0.85 mol) of hydridotriethoxysilane were mixed with 100 g (0.88 mol) of allyl glycidyl ether, and 10 g of this mixture were initially introduced into a reaction vessel at 95° C. under normal pressure with 100 mg (9.5×10-5 mol) of tetrakis(1-phenyl-3-n-hexyl-1-triazenido) platinum complex. The remainder of the above mentioned was added dropwise to the mixture in the course of 80 minutes, the temperature rose to 160° C. When the addition was complete, the reaction mixture was stirred at 150° C. for an additional 30 minutes. After distillation, 3-glycidoxypropyltriethoxysilane was obtained as a colorless, liquid product in a 62.6% yield.
Quantity
140 g
Type
reactant
Reaction Step One
Quantity
100 g
Type
reactant
Reaction Step One
[Compound]
Name
mixture
Quantity
10 g
Type
reactant
Reaction Step One

Retrosynthesis Analysis

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Strategy Settings

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Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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